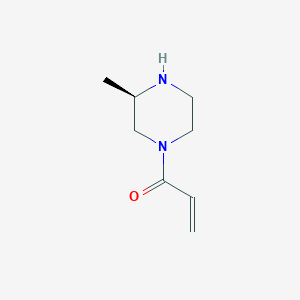
(2-Chloro-5-methylpyrimidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La méthanamine de (2-chloro-5-méthylpyrimidin-4-yl) est un composé chimique de formule moléculaire C6H8ClN3. Il s'agit d'un dérivé de la pyrimidine, un composé organique aromatique hétérocyclique similaire à la pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la méthanamine de (2-chloro-5-méthylpyrimidin-4-yl) implique généralement la chloration de la 5-méthylpyrimidine suivie de l'introduction d'un groupe méthanamine. Une méthode courante implique la réaction de la 5-méthylpyrimidine avec du chlore gazeux en présence d'un catalyseur pour former la 2-chloro-5-méthylpyrimidine. Cet intermédiaire est ensuite mis à réagir avec la méthanamine dans des conditions contrôlées pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle de la méthanamine de (2-chloro-5-méthylpyrimidin-4-yl) utilise souvent des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction afin de garantir un rendement élevé et une pureté élevée. L'utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres de réaction est courante dans les environnements industriels.
Analyse Des Réactions Chimiques
Types de réactions
La méthanamine de (2-chloro-5-méthylpyrimidin-4-yl) subit différents types de réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles tels que les amines ou les thiols.
Réactions d'oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réactions de réduction : La réduction peut conduire à la formation d'amines ou d'autres dérivés réduits.
Réactifs et conditions courantes
Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et les alcools. Les conditions impliquent généralement l'utilisation de solvants tels que l'éthanol ou l'acétonitrile et de catalyseurs tels que le palladium ou le cuivre.
Réactions d'oxydation : Des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés en conditions acides ou basiques.
Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Réactions de substitution : Les produits comprennent diverses pyrimidines substituées selon le nucléophile utilisé.
Réactions d'oxydation : Les produits comprennent les oxydes de pyrimidine et les composés apparentés.
Réactions de réduction : Les produits comprennent les amines réduites et autres dérivés.
Applications de recherche scientifique
La méthanamine de (2-chloro-5-méthylpyrimidin-4-yl) a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Elle est utilisée comme intermédiaire dans la synthèse de composés pharmaceutiques, en particulier ceux ayant des propriétés anticancéreuses et antimicrobiennes potentielles.
Science des matériaux : Le composé est utilisé dans le développement de matériaux avancés, notamment les polymères et les nanomatériaux.
Recherche biologique : Elle est utilisée dans l'étude des inhibiteurs enzymatiques et comme sonde dans les tests biochimiques.
Applications industrielles : Le composé est utilisé dans la synthèse d'agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la méthanamine de (2-chloro-5-méthylpyrimidin-4-yl) implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, elle agit comme un inhibiteur de certaines enzymes, perturbant leur fonction normale et conduisant à des effets thérapeutiques. Le composé peut se lier aux sites actifs des enzymes, bloquant l'accès du substrat et inhibant l'activité enzymatique. Ce mécanisme est crucial dans son utilisation potentielle comme agent anticancéreux ou antimicrobien.
Applications De Recherche Scientifique
(2-Chloro-5-methylpyrimidin-4-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Chloro-5-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The compound can bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity. This mechanism is crucial in its potential use as an anticancer or antimicrobial agent.
Comparaison Avec Des Composés Similaires
Composés similaires
(5-Méthylpyridin-2-yl)méthanamine : Structure similaire mais avec un cycle pyridine au lieu d'un cycle pyrimidine.
(4-Chloropyridin-2-yl)méthanamine : Structure similaire mais avec un cycle pyridine et un atome de chlore à une position différente.
(2-Chloropyrimidin-5-yl)méthanamine : Structure similaire mais avec les groupes chlore et méthanamine à des positions différentes.
Unicité
La méthanamine de (2-chloro-5-méthylpyrimidin-4-yl) est unique en raison de son motif de substitution spécifique sur le cycle pyrimidine, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C6H8ClN3 |
|---|---|
Poids moléculaire |
157.60 g/mol |
Nom IUPAC |
(2-chloro-5-methylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-9-6(7)10-5(4)2-8/h3H,2,8H2,1H3 |
Clé InChI |
SVPDEWHTCZBCLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


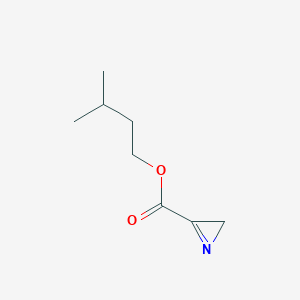
![2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine](/img/structure/B11919879.png)
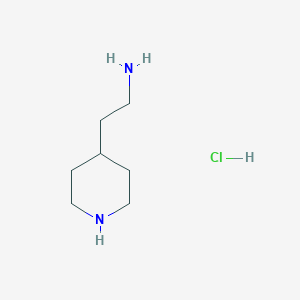
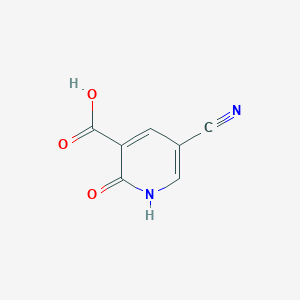
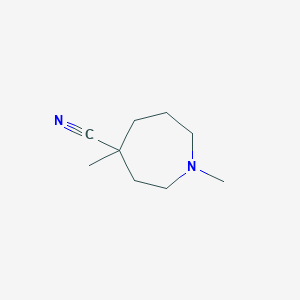

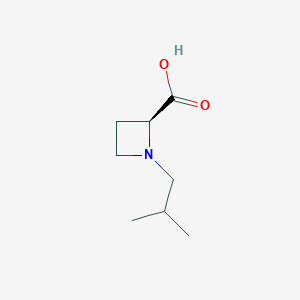


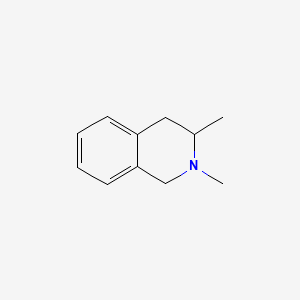

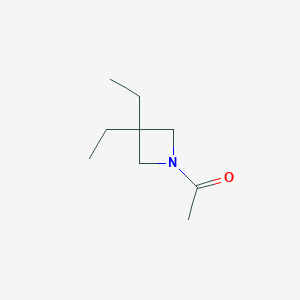
![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)
